MDR Modulation Activity: Potential for N10-Substituted Derivatives vs. Verapamil
While the parent 2-methoxy-9(10H)-acridone itself is not the active modulator, it is the essential precursor for synthesizing N10-substituted analogs that demonstrate significantly enhanced activity. In a head-to-head study, several N10-substituted-2-methoxyacridone derivatives at 100 µM caused a 1.05- to 1.7-fold greater accumulation of vinblastine (VLB) in multidrug-resistant KBChR-8-5 cells compared to the standard modulator verapamil (VRP) at the same concentration [1]. This activity is scaffold-dependent; simple acridone derivatives without the 2-methoxy group are not reported to yield this level of MDR reversal upon N-alkylation. The parent compound's value lies in its role as a validated, high-yield synthetic intermediate for generating these potent analogs.
| Evidence Dimension | Fold-increase in vinblastine accumulation in MDR KBChR-8-5 cells |
|---|---|
| Target Compound Data | N10-substituted-2-methoxyacridone derivatives (compounds 7, 10, 12, 15-19) at 100 µM |
| Comparator Or Baseline | Verapamil (VRP) at 100 µM |
| Quantified Difference | 1.05- to 1.7-fold greater accumulation than verapamil |
| Conditions | In vitro assay using multidrug-resistant KBChR-8-5 cancer cell line |
Why This Matters
This data validates the 2-methoxyacridone scaffold as a superior starting point for synthesizing MDR reversal agents compared to other acridone cores lacking this specific substitution pattern.
- [1] Krishnegowda, G., Thimmaiah, P., Hegde, R., Dass, C., Houghton, P. J., & Thimmaiah, K. N. (2002). Synthesis and chemical characterization of 2-methoxy-N10-substituted acridones needed to reverse vinblastine resistance in multidrug resistant (MDR) cancer cells. Bioorganic & Medicinal Chemistry, 10(7), 2367-2380. View Source
